N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride
CAS No.:
Cat. No.: VC14554768
Molecular Formula: C16H20ClF3N4O2S
Molecular Weight: 424.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20ClF3N4O2S |
|---|---|
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C16H19F3N4O2S.ClH/c1-26(24,25)22-8-11-3-2-6-23(9-11)15-13-7-12(16(17,18)19)4-5-14(13)20-10-21-15;/h4-5,7,10-11,22H,2-3,6,8-9H2,1H3;1H |
| Standard InChI Key | SIWGSSRKYJTJTF-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)NCC1CCCN(C1)C2=NC=NC3=C2C=C(C=C3)C(F)(F)F.Cl |
Introduction
N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride is a complex organic compound belonging to the quinazoline derivative class. This compound has garnered attention in medicinal chemistry due to its potential applications in developing pharmaceuticals that target various biological pathways.
Synthesis
The synthesis of N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide typically involves multi-step organic reactions. These may include:
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Cyclization Steps: Heating at elevated temperatures (e.g., 85°C) is common to facilitate reaction kinetics.
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Specific Conditions: Controlled temperatures, solvents, and catalysts are crucial for achieving high yields and purity.
Potential Applications
This compound is hypothesized to interact with specific biological targets, potentially influencing pathways related to cell signaling or metabolic processes. Research suggests that compounds of this class may modulate enzyme activity or receptor interactions, leading to therapeutic effects in various disease models.
Comparison with Similar Compounds
| Compound | Structure Features | Potential Applications |
|---|---|---|
| N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide | Quinazoline, piperidine, methanesulfonamide | Potential therapeutic effects through enzyme modulation |
| N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides | Pyrazolopyrazine, phenyl, sulfonamide | Modulation of protein kinase activity, treatment of degenerative joint disorders |
| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | Pyridine, triazole, sulfonamide | Antifungal activity against Candida species |
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